Cas no 620113-73-7 (CCG-63808)

CCG-63808 structure
Nombre del producto:CCG-63808
Número CAS:620113-73-7
MF:C25H15FN4O2S
Megavatios:454.475607156754
MDL:MFCD04167973
CID:836623
PubChem ID:5948316
CCG-63808 Propiedades químicas y físicas
Nombre e identificación
-
- (E)-2-(Benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
- alpha-[[2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene]-2-benzothiazoleacetonitrile
- CCG-63808
- (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3...
- AC1NZYA1
- CCG 63808
- CHEMBL1604848
- HMS1804O11
- MolPort-000-250-457
- STK704875
- STOCK4S-48272
- UNII-SAU68994A6
- DTXSID70211065
- Q27075775
- DA-72015
- AKOS001693904
- 2-BENZOTHIAZOLEACETONITRILE, .ALPHA.-((2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
- 620113-73-7
- BRD-K68474505-001-01-9
- 2-BENZOTHIAZOLEACETONITRILE, ALPHA-((2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
- DTXCID70133556
- GTPL8725
- NCGC00101423-01
- HY-70075
- SAU68994A6
- AC-36388
- F82212
- (E)-2-(1,3-benzothiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxopyrido(1,2-a)pyrimidin-3-yl)prop-2-enenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- (E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- MS-28266
-
- MDL: MFCD04167973
- Renchi: InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3/b16-13+
- Clave inchi: IPZHFKHGSYRBNT-DTQAZKPQSA-N
- Sonrisas: N#C/C(C1=NC2=CC=CC=C2S1)=C\C3=C(N=C4C(C)=CC=CN4C3=O)OC5=CC=C(C=C5)F
Atributos calculados
- Calidad precisa: 454.09015
- Masa isotópica única: 454.08997507g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 4
- Complejidad: 1030
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.6
- Superficie del Polo topológico: 107Ų
Propiedades experimentales
- Denso: 1.37
- Punto de ebullición: 534.5°C at 760 mmHg
- Punto de inflamación: 277°C
- índice de refracción: 1.695
- PSA: 78.58
- Logp: 5.60818
CCG-63808 Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
CCG-63808 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027982-10mg |
CCG-63808,99% |
620113-73-7 | 99% | 10mg |
¥1692 | 2024-05-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C126096-50mg |
CCG-63808 |
620113-73-7 | ≥99% | 50mg |
¥2350.90 | 2023-09-03 | |
MedChemExpress | HY-70075-50mg |
CCG-63808 |
620113-73-7 | ≥98.0% | 50mg |
¥2558 | 2024-04-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C878164-10mg |
CCG-63808 |
620113-73-7 | ≥97% | 10mg |
¥1,168.20 | 2022-09-02 | |
Matrix Scientific | 096062-250mg |
(E)-2-(Benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile, 95+% |
620113-73-7 | 95+% | 250mg |
$1361.00 | 2023-09-08 | |
DC Chemicals | DC9613-250 mg |
CCG-63808 |
620113-73-7 | >98% | 250mg |
$600.0 | 2022-03-01 | |
ChemScence | CS-0041-10mg |
CCG-63808 |
620113-73-7 | ≥97.0% | 10mg |
$198.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C878164-50mg |
CCG-63808 |
620113-73-7 | ≥97% | 50mg |
¥1,949.40 | 2022-09-02 | |
Ambeed | A498604-50mg |
Ccg-63808 |
620113-73-7 | 99+% | 50mg |
$511.0 | 2025-02-22 | |
DC Chemicals | DC9613-250mg |
CCG-63808 |
620113-73-7 | >98% | 250mg |
$600.0 | 2023-09-15 |
CCG-63808 Literatura relevante
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
620113-73-7 (CCG-63808) Productos relacionados
- 620112-78-9(CCG-63802)
- 1806848-11-2(Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate)
- 2229272-40-4({1-5-chloro-2-(difluoromethoxy)phenylcyclopropyl}methanol)
- 1644035-31-3(difluoro(phenyl)methanesulfonyl fluoride)
- 1235375-78-6(3-(2,4-dimethoxyphenyl)-1-{4-2-(4-hydroxypiperidin-1-yl)-2-oxoethylphenyl}urea)
- 2680727-12-0(tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(3-methoxypropyl)carbamate)
- 2287239-24-9(2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid)
- 65054-80-0(2-(2-methylphenyl)formamido-4-(methylsulfanyl)butanoic acid)
- 1361653-90-8(3-Fluoro-5-(2,3,5-trichlorophenyl)isonicotinic acid)
- 1171865-21-6(1-(2-methylquinolin-4-yl)methanamine dihydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:620113-73-7)CCG-63808

Pureza:99%
Cantidad:50mg
Precio ($):292.0
atkchemica
(CAS:620113-73-7)CCG-63808

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe